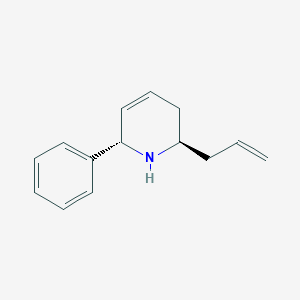
(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Strategies and Parkinson's Disease
Research has explored the applications of compounds related to (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine in the context of neurodegenerative diseases, particularly Parkinson's disease (PD). Compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) serve as neurotoxins that specifically target nigrostriatal dopaminergic neurons, simulating Parkinsonian symptoms. This has allowed for the development of experimental models crucial for testing neuroprotective strategies. For instance, substances inhibiting or modulating the activity of enzymes like monoamine oxidase (MAO) have shown potential in reducing neurotoxicity associated with MPTP and similar compounds, offering insights into the mechanisms of neurodegeneration and neuroprotection in PD (Vaglini et al., 2013; Torres et al., 2017).
Environmental Factors and Neurodegeneration
Further, the investigation into environmental factors contributing to neurodegenerative diseases has benefited from the study of this compound and related compounds. The identification of MPTP as a neurotoxin has underscored the potential for environmental toxins to precipitate or exacerbate conditions like PD. Research into the interactions between genetic predispositions and exposure to environmental neurotoxins (e.g., pesticides) has been facilitated by models using compounds like MPTP, enhancing our understanding of PD's etiology and potential intervention points (Landrigan et al., 2005; Di Monte et al., 2002).
Antioxidant and Anti-inflammatory Mechanisms
The exploration of this compound's analogs has also contributed to the understanding of antioxidant and anti-inflammatory mechanisms in neuroprotection. Studies have shown that certain enzymes and metabolic pathways can mitigate the effects of neurotoxicants, potentially offering therapeutic avenues for diseases characterized by oxidative stress and inflammation. By examining the interactions between neurotoxic compounds and biological systems, research has illuminated possible strategies for combating neurodegeneration and promoting neuronal survival and recovery (Aschner et al., 2022).
Properties
IUPAC Name |
(2R,6S)-6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2/t13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDAFXCBQWHDQW-KGLIPLIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1CC=C[C@H](N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361293 |
Source


|
| Record name | (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175478-20-3 |
Source


|
| Record name | (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)






